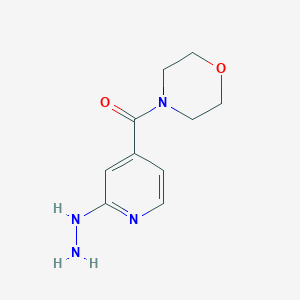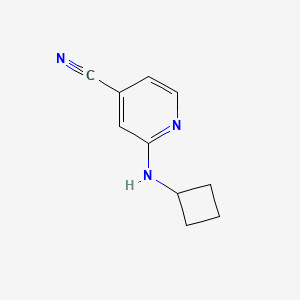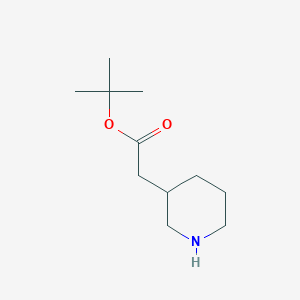
2-Iodo-3-(2-thiophen-3-ylethoxy)-pyridine
Descripción general
Descripción
2-Iodo-3-(2-thiophen-3-ylethoxy)-pyridine (ITEP) is a novel compound that has been studied extensively in recent years due to its potential applications in scientific research. ITEP is a heterocyclic compound that belongs to the family of thiophene derivatives, and it has been found to have several unique properties that make it an attractive option for use in scientific research.
Aplicaciones Científicas De Investigación
2-Iodo-3-(2-thiophen-3-ylethoxy)-pyridine has been studied extensively for its potential applications in scientific research. It has been found to have several unique properties, such as its ability to act as a catalyst for the synthesis of various organic compounds. This compound has also been found to be useful for the synthesis of polymers and for the synthesis of biologically active compounds. Additionally, this compound has been found to be a useful tool for the study of enzyme-catalyzed reactions and for the study of the structure and function of proteins.
Mecanismo De Acción
The mechanism of action of 2-Iodo-3-(2-thiophen-3-ylethoxy)-pyridine is not yet fully understood. However, it is believed that this compound acts as a catalyst for the formation of covalent bonds between molecules, and it is thought to be involved in the formation of a variety of organic compounds. Additionally, this compound is believed to be involved in the activation of enzymes, which are responsible for the catalytic activity of many biochemical reactions.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been found to have an inhibitory effect on the activity of enzymes involved in the synthesis of fatty acids, and it has also been found to have an inhibitory effect on the activity of enzymes involved in the synthesis of cholesterol. Additionally, this compound has been found to have an inhibitory effect on the activity of enzymes involved in the synthesis of proteins, and it has also been found to have an inhibitory effect on the activity of enzymes involved in the synthesis of nucleic acids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Iodo-3-(2-thiophen-3-ylethoxy)-pyridine has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is also relatively stable and non-toxic. Additionally, this compound is soluble in a variety of organic solvents, making it easy to use in a variety of laboratory experiments. However, this compound also has some limitations for use in laboratory experiments. For example, it has a limited solubility in water, and it is also not very soluble in polar solvents. Additionally, this compound is not very stable in the presence of light and oxygen.
Direcciones Futuras
The potential future directions for 2-Iodo-3-(2-thiophen-3-ylethoxy)-pyridine are numerous. It could be used to study the structure and function of proteins, and it could also be used to study the catalytic activity of enzymes. Additionally, this compound could be used to synthesize a variety of organic compounds, and it could also be used to synthesize polymers. Additionally, this compound could be used to study the mechanisms of drug action, and it could also be used to develop novel drugs and therapeutic agents. Finally, this compound could be used to study the biochemical and physiological effects of various compounds.
Propiedades
IUPAC Name |
2-iodo-3-(2-thiophen-3-ylethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10INOS/c12-11-10(2-1-5-13-11)14-6-3-9-4-7-15-8-9/h1-2,4-5,7-8H,3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXHIESWDYCSPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)I)OCCC2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10INOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{3-Fluoro-4-[(oxan-4-yl)methoxy]phenyl}methanamine](/img/structure/B1399559.png)

![3-[[4-(Trifluoromethyl)phenyl]methoxy]-pyrrolidine](/img/structure/B1399562.png)
![[(4-Bromophenyl)methyl][(oxan-4-yl)methyl]amine](/img/structure/B1399563.png)
![1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1399565.png)




![{[4-(2,2-Difluoroethoxy)phenyl]methyl}(2-methylpropyl)amine](/img/structure/B1399572.png)

